NH2-Peg-fitc

Description

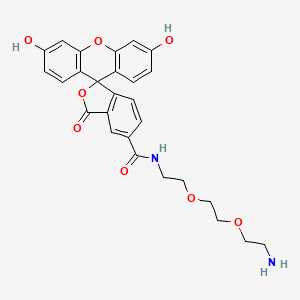

Structure

3D Structure

Properties

Molecular Formula |

C27H26N2O8 |

|---|---|

Molecular Weight |

506.5 g/mol |

IUPAC Name |

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |

InChI |

InChI=1S/C27H26N2O8/c28-7-9-34-11-12-35-10-8-29-25(32)16-1-4-20-19(13-16)26(33)37-27(20)21-5-2-17(30)14-23(21)36-24-15-18(31)3-6-22(24)27/h1-6,13-15,30-31H,7-12,28H2,(H,29,32) |

InChI Key |

IKGSKDOLBUBCSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCOCCOCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to NH2-PEG-FITC: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of amino-polyethylene glycol-fluorescein isothiocyanate (NH2-PEG-FITC), a heterobifunctional fluorescent labeling reagent. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, and key applications in biomedical research, complete with detailed experimental protocols and workflow visualizations.

Core Concepts: Chemical Structure and Properties

This compound is a versatile molecule that combines the spectral properties of the fluorophore fluorescein isothiocyanate (FITC) with the biocompatibility and solubility-enhancing characteristics of polyethylene glycol (PEG). The molecule features a terminal primary amine group (-NH2) and a FITC moiety at opposite ends of a flexible PEG spacer.

The synthesis of this compound typically involves the reaction of an amino-PEG derivative with fluorescein isothiocyanate. The isothiocyanate group (-N=C=S) of FITC reacts with the primary amine of the PEG chain to form a stable thiourea linkage. This covalent bond ensures the permanent attachment of the fluorescent dye to the PEG spacer.

Caption: Chemical structure of this compound.

The primary amine group serves as a reactive handle for conjugation to various biomolecules and surfaces. It can readily react with activated carboxylic acids (e.g., N-hydroxysuccinimide esters), aldehydes, and ketones to form stable amide or imine bonds, respectively. This allows for the covalent labeling of proteins, antibodies, peptides, and other targets of interest.

The PEG spacer offers several advantages. It increases the water solubility of the otherwise hydrophobic fluorescein dye, preventing aggregation and improving its handling in aqueous buffers. Furthermore, the PEG chain provides a flexible linker that can reduce steric hindrance between the fluorescent label and the target molecule, preserving the biological activity of the labeled species. The length of the PEG chain can be varied to optimize the distance between the dye and the target, which can be crucial for applications such as Förster Resonance Energy Transfer (FRET).

Physicochemical and Spectroscopic Properties

The properties of this compound are largely determined by the fluorescein fluorophore and the length of the PEG chain. The molecular weight of the conjugate will vary depending on the number of ethylene glycol repeating units.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~494 nm | [1] |

| Emission Maximum (λem) | ~521 nm | [1] |

| Molar Extinction Coefficient | ~75,000 - 80,000 M⁻¹cm⁻¹ at ~494 nm | [2] |

| Quantum Yield (Φ) | ~0.79 - 0.92 in aqueous buffer | [3] |

| Solubility | Water, DMSO, DMF | [1] |

| Reactive Group | Primary Amine (-NH2) | [1] |

| Storage Conditions | -20°C, protected from light and moisture | [4] |

Key Applications and Experimental Protocols

This compound is a valuable tool for a wide range of applications in biological and biomedical research, including:

-

Bioconjugation: Covalent labeling of proteins, antibodies, and peptides for use in immunoassays, flow cytometry, and fluorescence microscopy.

-

Drug Delivery: Tracking of drug delivery vehicles such as nanoparticles and liposomes.

-

Cell Labeling and Tracking: Fluorescent labeling of cell surfaces for in vitro and in vivo imaging.

-

Biosensor Development: Immobilization on surfaces to create fluorescent biosensors.

Experimental Protocol: Labeling of a Protein with an Activated NHS Ester

This protocol describes the general procedure for conjugating this compound to a protein that has been activated with an N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

NHS ester-activated protein

-

Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution: Dissolve the NHS ester-activated protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

Prepare the this compound Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Mix gently and incubate for 1-2 hours at room temperature, protected from light.

-

Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

-

Purification: Remove the unconjugated this compound and other reaction byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 494 nm (for FITC). The DOL is calculated as the molar ratio of FITC to protein.

Caption: Workflow for protein labeling with this compound.

Experimental Protocol: Immunofluorescent Staining of Cells

This protocol outlines the use of a this compound-labeled antibody for the immunofluorescent staining of cultured cells.

Materials:

-

FITC-labeled antibody (prepared as in section 2.1)

-

Cultured cells on coverslips or in a multi-well plate

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer: 4% paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS (for intracellular targets)

-

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS

-

Mounting Medium with an anti-fade reagent

Procedure:

-

Cell Preparation: Wash the cultured cells twice with PBS.

-

Fixation: Fix the cells with the fixation buffer for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (for intracellular targets): If staining an intracellular antigen, incubate the cells with the permeabilization buffer for 10-15 minutes at room temperature.

-

Blocking: Incubate the cells with the blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the FITC-labeled antibody to its optimal working concentration in the blocking buffer. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.

-

Visualization: Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for FITC (excitation ~490 nm, emission ~525 nm).

Caption: Immunofluorescent cell staining workflow.

Conclusion

This compound is a highly versatile and valuable reagent for the fluorescent labeling of biomolecules and surfaces. Its combination of a reactive amine group, a biocompatible PEG spacer, and the well-characterized spectral properties of FITC makes it an ideal choice for a wide array of applications in biological research and drug development. The protocols provided in this guide offer a starting point for the successful implementation of this compound in various experimental settings. As with any labeling procedure, optimization of reaction conditions and purification methods is crucial for achieving the desired results.

References

An In-depth Technical Guide to the Synthesis and Purification of Fluorescein-PEG-Amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of fluorescein-poly(ethylene glycol)-amine (fluorescein-PEG-amine), a vital fluorescently labeled polymer used extensively in biomedical research and drug development. The methodologies detailed herein are aimed at providing researchers with the necessary information to produce high-purity conjugates for applications such as bio-imaging, targeted drug delivery, and diagnostic assays.

Introduction

Fluorescein-PEG-amine is a heterobifunctional molecule that combines the excellent fluorescent properties of fluorescein with the biocompatibility, solubility, and stealth characteristics of polyethylene glycol (PEG). The terminal amine group allows for covalent conjugation to a wide variety of biomolecules and surfaces, making it a versatile tool for tracking and visualization in biological systems. The synthesis of this conjugate typically involves a two-step process: the preparation of an amine-terminated PEG and its subsequent reaction with a reactive derivative of fluorescein. Careful purification at each stage is critical to ensure the final product is free of unreacted starting materials and byproducts, which could interfere with downstream applications.

Synthesis of Amine-Terminated Poly(ethylene glycol)

The synthesis of fluorescein-PEG-amine begins with the preparation of a high-purity amine-terminated PEG (H₂N-PEG). This is a crucial step as the quality of the final product is highly dependent on the purity of this precursor. A common and efficient method involves the conversion of a hydroxyl-terminated PEG to an amine-terminated PEG.

Experimental Protocol: Synthesis of Amine-Terminated PEG from Hydroxyl-Terminated PEG

This protocol is adapted from a facile, high-yield method for the conversion of polyglycol end-groups to amines.

Materials:

-

α,ω-Dihydroxy Poly(ethylene glycol) (PEG-diol) of desired molecular weight

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

-

Sodium azide (NaN₃)

-

Zinc dust (Zn)

-

Ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Sodium hydroxide (NaOH) solution (1 M)

-

Magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Mesylation of PEG-diol:

-

Dissolve PEG-diol and 4 molar equivalents of TEA in DCM (5 mL per 1 g of polymer) in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the mixture in an ice bath.

-

Add 4 molar equivalents of MsCl dropwise to the stirred solution.

-

Remove the ice bath and stir the reaction at room temperature for 16 hours.

-

Filter the reaction mixture to remove triethylamine hydrochloride salt.

-

Precipitate the mesylated PEG by adding the filtrate to cold diethyl ether.

-

Collect the precipitate by vacuum filtration and dry under vacuum.

-

-

Azidation of Mesylated PEG:

-

Dissolve the mesylated PEG and 10 molar equivalents of NaN₃ in DMF.

-

Heat the reaction mixture to 90°C and stir for 24 hours.

-

Cool the reaction to room temperature and precipitate the azido-terminated PEG by adding the solution to cold diethyl ether.

-

Collect the precipitate by vacuum filtration and dry under vacuum.

-

-

Reduction of Azido-PEG to Amino-PEG:

-

Dissolve the azido-terminated PEG in a mixture of THF (5 mL per 1 g of polymer) and deionized water (2 mL per 1 g of polymer).

-

Add 4 molar equivalents of NH₄Cl and 2 molar equivalents of Zn dust to the solution.

-

Reflux the mixture with stirring for 72 hours.

-

Cool the reaction to room temperature and add 1 M NaOH solution (5 mL per 1 g of polymer).

-

Extract the aqueous phase with DCM (5 x 10 mL).

-

Combine the organic extracts, dry over MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure and dry the resulting amino-terminated PEG under high vacuum.

-

Purification of Amine-Terminated PEG

Purification of the H₂N-PEG is essential to remove any unreacted starting materials or byproducts.

-

Precipitation: The most common method for purifying PEG derivatives is precipitation in a non-solvent like cold diethyl ether. This is effective for removing small molecule impurities.

-

Ion Exchange Chromatography: To separate any remaining non-functional or mono-functional PEGs from the desired di-functional amino-PEG, ion exchange chromatography can be employed.[1][][3] Cation exchange chromatography is suitable for purifying the positively charged amino-PEG.[1][][3]

Characterization of Amine-Terminated PEG

The purity and functionalization of the H₂N-PEG should be confirmed by:

-

¹H NMR Spectroscopy: To confirm the presence of the amine end-groups and the absence of the mesylate or azide groups.

-

FTIR Spectroscopy: To identify the characteristic peaks of the amine group.

-

Titration: To quantify the number of amine groups per PEG chain.

Synthesis of Fluorescein-PEG-Amine

The final step is the conjugation of the purified H₂N-PEG with a reactive fluorescein derivative. The most common reagent is Fluorescein Isothiocyanate (FITC), which reacts with the primary amine of the PEG to form a stable thiourea bond.

Experimental Protocol: Reaction of Amine-Terminated PEG with FITC

Materials:

-

Amine-terminated PEG (H₂N-PEG)

-

Fluorescein isothiocyanate (FITC)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

0.1 M Sodium bicarbonate buffer (pH 9.0)

-

Dialysis tubing (with appropriate molecular weight cut-off)

-

Deionized water

Procedure:

-

Dissolve the H₂N-PEG in 0.1 M sodium bicarbonate buffer (pH 9.0) to a concentration of 10-20 mg/mL.

-

Dissolve FITC in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

-

Add the FITC solution dropwise to the stirring H₂N-PEG solution. A molar ratio of 1.5 to 5 equivalents of FITC to each amine end-group of PEG is typically used to ensure complete reaction.

-

Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.

-

Stir the reaction at room temperature for 4 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Purification of Fluorescein-PEG-Amine

Purification is critical to remove unreacted FITC and other impurities.

Dialysis

Dialysis is a widely used method for removing small molecules like unreacted FITC from the much larger fluorescein-PEG-amine conjugate.

Procedure:

-

Transfer the reaction mixture to a dialysis bag with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of the PEG conjugate (e.g., 1000 Da MWCO for a 5000 Da PEG conjugate).

-

Dialyze against a large volume of deionized water for 48-72 hours, with frequent water changes (e.g., every 4-6 hours for the first 24 hours).

-

Lyophilize the dialyzed solution to obtain the purified fluorescein-PEG-amine as a yellow-orange solid.

Size Exclusion Chromatography (SEC)

SEC can also be used to separate the larger fluorescein-PEG-amine conjugate from smaller impurities.

High-Performance Liquid Chromatography (HPLC)

For high-purity applications, reversed-phase HPLC is an effective method for both purification and analysis of fluorescein-PEG-amine.[]

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | 10-90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 495 nm (for fluorescein) |

| Expected Retention | The fluorescein-PEG-amine conjugate will have a longer retention time than unreacted FITC. The exact retention time will depend on the molecular weight of the PEG. |

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and characterization of fluorescein-PEG-amine.

Table 1: Synthesis of Amine-Terminated PEG

| PEG MW (Da) | Precursor | Method | Yield (%) | End-group Conversion (%) | Reference |

| 1,500 | PEG-diol | Mesylation, Azidation, Zn/NH₄Cl Reduction | 85 | >99 | [4] |

| 5,000 | mPEG-OH | Mesylation, Azidation, Zn/NH₄Cl Reduction | 92 | >99 | [4] |

| 10,000 | 4-arm PEG-OH | Mesylation, Azidation, Zn/NH₄Cl Reduction | 88 | >99 | [4] |

| 35,000 | PEG-diol | Mesylation, Azidation, Zn/NH₄Cl Reduction | 82 | >99 | [4] |

Table 2: Properties of Fluorescein-PEG-Amine

| Property | Value |

| Appearance | Orange/yellow solid or viscous liquid |

| Solubility | Soluble in water, DMSO, DMF, DCM |

| Excitation Maximum (λex) | ~494 nm |

| Emission Maximum (λem) | ~521 nm |

| Purity (by HPLC) | >95% is typically achievable |

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of fluorescein-PEG-amine.

Cellular Uptake of Fluorescein-PEG-Amine Labeled Nanoparticle via Endocytosis

Fluorescein-PEG-amine is frequently used to label drug delivery vehicles, such as nanoparticles, to visualize their interaction with and uptake by cells. A primary mechanism of cellular uptake for nanoparticles is endocytosis.

References

An In-Depth Technical Guide to the Mechanism of Action of NH2-PEG-FITC in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of NH2-PEG-FITC in bioconjugation, a cornerstone technique for the fluorescent labeling of biomolecules. This process is critical for a wide range of applications, from fundamental cellular imaging to the development of targeted therapeutics. Here, we delve into the chemical principles, experimental considerations, and practical applications of this versatile bioconjugation reagent.

Core Concepts: The Tripartite Functionality of this compound

The power of this compound as a bioconjugation reagent lies in the distinct and synergistic roles of its three key components: the primary amine (NH2), the polyethylene glycol (PEG) linker, and the fluorescein isothiocyanate (FITC) fluorophore. This heterobifunctional structure allows for both the attachment to a biomolecule and the introduction of a fluorescent label.[1]

-

The Amine (NH2) Group: The terminal primary amine group provides a reactive handle for further conjugation. It can be used to attach the entire this compound molecule to a biomolecule or surface that possesses a carboxyl group or an activated ester, such as an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond.[1]

-

The Polyethylene Glycol (PEG) Linker: The PEG spacer is a hydrophilic and biocompatible polymer that offers several advantages in bioconjugation. It increases the solubility and stability of the labeled biomolecule, reduces aggregation, and can minimize immunogenicity.[2] The length of the PEG chain can be varied to optimize the distance between the biomolecule and the fluorescent label, which can be crucial for maintaining biological activity and preventing steric hindrance.

-

Fluorescein Isothiocyanate (FITC): FITC is a widely used green fluorescent dye. Its isothiocyanate group (-N=C=S) selectively reacts with primary amine groups, such as the N-terminus of a protein or the ε-amino group of lysine residues, to form a stable thiourea linkage.[2][3] This covalent bond is robust under physiological conditions.[4] FITC has a maximum excitation wavelength of approximately 494 nm and a maximum emission wavelength of around 520 nm, making it compatible with standard fluorescence microscopy and flow cytometry instrumentation.[3]

The Bioconjugation Reaction: Mechanism of Action

The primary mechanism of action for labeling proteins and other amine-containing biomolecules with this compound involves the reaction of the isothiocyanate group of FITC with a primary amine on the target molecule.

The Chemistry of Thiourea Bond Formation

The bioconjugation reaction is a nucleophilic addition of the unprotonated primary amine to the electrophilic carbon atom of the isothiocyanate group. For this reaction to proceed efficiently, the pH of the reaction buffer is critical. An alkaline pH (typically 8.5-9.5) is required to ensure that a sufficient concentration of the primary amine groups on the biomolecule are in their deprotonated, nucleophilic state.[5]

dot

Caption: Covalent bond formation between a biomolecule and this compound.

Quantitative Data in Bioconjugation

The efficiency and outcome of the bioconjugation reaction are influenced by several factors. The following tables summarize key quantitative parameters to consider for successful and reproducible labeling.

Recommended Molar Ratios for FITC Labeling

The molar ratio of FITC to the biomolecule is a critical parameter that needs to be optimized to achieve the desired degree of labeling without causing protein precipitation or quenching of the fluorescence signal.[6]

| Biomolecule | Recommended Molar Ratio (FITC:Biomolecule) | Reference(s) |

| Antibodies (IgG) | 10:1 to 20:1 | [1] |

| Small Proteins (~20 kDa) | ~100:1 | [7] |

| Peptides (in solution) | 1.5:1 to 3:1 | [8] |

| Peptides (on resin) | ≥ 3:1 | [8] |

Calculation of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or Degree of Substitution (DOS), represents the average number of fluorophore molecules conjugated to each protein molecule. It is a crucial quality control parameter.[9][10] For most antibodies, an optimal DOL is between 2 and 10.[11]

The DOL can be calculated using the following formula, which requires absorbance measurements of the purified conjugate at 280 nm (for the protein) and the maximum absorbance of the fluorophore (Amax for FITC is ~494 nm).[11][12]

Formula for DOL Calculation:

DOL = (Amax of conjugate × Molar Extinction Coefficient of Protein) / [(A280 of conjugate - (Amax of conjugate × Correction Factor)) × Molar Extinction Coefficient of FITC]

| Parameter | Value for FITC | Reference(s) |

| Molar Extinction Coefficient (ε) | ~73,000 M-1cm-1 | [11] |

| Correction Factor (at 280 nm) | ~0.30 | [12] |

| Molar Extinction Coefficient of IgG (ε) | ~210,000 M-1cm-1 | [11] |

Detailed Experimental Protocol: Antibody Labeling with this compound

This protocol provides a general guideline for the conjugation of this compound to an antibody. Optimization may be required for specific antibodies and applications.

Materials

-

Purified antibody (1-2 mg/mL in an amine-free buffer like PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

0.2 M Sodium Carbonate-Bicarbonate buffer (pH 9.0)

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification[2]

-

Spectrophotometer

Experimental Workflow

dot

Caption: Step-by-step workflow for antibody conjugation with this compound.

Step-by-Step Procedure

-

Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into the carbonate-bicarbonate buffer (pH 9.0) using dialysis or a desalting column.[1]

-

Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 1-5 mg/mL.[2]

-

Conjugation Reaction: While gently stirring, add the calculated amount of the this compound solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be less than 10%.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[7]

-

Purification: Remove unreacted this compound and byproducts by applying the reaction mixture to a size-exclusion chromatography column pre-equilibrated with PBS.[13] The first colored fraction to elute will be the labeled antibody.

-

Analysis: Measure the absorbance of the purified conjugate at 280 nm and 494 nm.

-

Calculate DOL: Use the formula provided in Table 2 to determine the degree of labeling.

Application in Cellular Imaging: Visualizing EGFR Signaling

FITC-labeled antibodies are powerful tools for visualizing cellular processes and signaling pathways. For example, an anti-EGFR (Epidermal Growth Factor Receptor) antibody conjugated to FITC can be used to track the receptor on the surface of cancer cells and study its internalization upon ligand binding, a key step in EGFR signaling.[14][15]

EGFR Signaling Pathway

The EGFR signaling pathway is a complex network that regulates cell proliferation, survival, and differentiation.[16] Dysregulation of this pathway is a hallmark of many cancers.

dot

Caption: Simplified overview of the EGFR signaling cascade.

Troubleshooting

Common issues in bioconjugation with this compound and their potential solutions are outlined below.

| Problem | Potential Cause(s) | Suggested Solution(s) | Reference(s) |

| Low Labeling Efficiency | - Presence of amine-containing buffers (Tris, glycine)- Incorrect pH of reaction buffer- Inactive this compound reagent | - Dialyze protein into an amine-free buffer (e.g., PBS, carbonate)- Ensure reaction pH is between 8.5 and 9.5- Use freshly prepared this compound solution | [1][17] |

| Protein Precipitation | - High degree of labeling- High concentration of organic solvent (DMSO) | - Reduce the molar ratio of this compound to protein- Keep the final DMSO concentration below 10% | [6] |

| Low Fluorescence Signal | - Low degree of labeling- Fluorescence quenching due to over-labeling- Photobleaching | - Increase the molar ratio of this compound- Optimize the molar ratio to avoid excessive labeling- Protect the conjugate from light during storage and handling | [18][19] |

By understanding the fundamental principles and meticulously controlling the experimental parameters outlined in this guide, researchers can effectively utilize this compound for robust and reproducible bioconjugation, enabling a wide array of downstream applications in research and development.

References

- 1. labshop.dksh.com.tw [labshop.dksh.com.tw]

- 2. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 7. researchgate.net [researchgate.net]

- 8. peptideweb.com [peptideweb.com]

- 9. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 10. How To Determine The Degree of Labeling | AAT Bioquest [aatbio.com]

- 11. FITC (Fluorescein isothiocyanate) | AAT Bioquest [aatbio.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. researchgate.net [researchgate.net]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

A Technical Guide to the Excitation and Emission Spectra of NH2-PEG-FITC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of Amine-Polyethylene Glycol-Fluorescein Isothiocyanate (NH2-PEG-FITC). It details the core excitation and emission characteristics, outlines a robust experimental protocol for their determination, and visualizes key concepts and pathways relevant to its application in research and drug development.

Core Spectral Properties of this compound

This compound is a widely utilized fluorescent probe that combines the biocompatibility and solubility of polyethylene glycol (PEG) with the bright green fluorescence of fluorescein isothiocyanate (FITC). The terminal amine group (NH2) allows for covalent conjugation to various biomolecules and surfaces. Understanding its spectral characteristics is paramount for its effective use in applications such as cell labeling, drug delivery, and biosensing.

The key spectral data for this compound are summarized in the table below. These values are based on typical measurements and may vary slightly depending on the specific PEG chain length, solvent, and pH of the medium.

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | ~494 - 495 nm | [1][2][3] |

| Emission Maximum (λem) | ~515 - 521 nm | [1][2] |

| Recommended Excitation Laser | 488 nm | |

| Emission Color | Green | |

| Common Applications | Fluorescent labeling of biomolecules, drug delivery tracking, cell culture, nanotechnology research | [2] |

Experimental Protocol for Determining Excitation and Emission Spectra

This section outlines a detailed methodology for the accurate measurement of the excitation and emission spectra of this compound using a spectrofluorometer.

I. Materials and Reagents

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized (DI) water

-

Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Micropipettes and tips

II. Sample Preparation

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in DI water or PBS to prepare a concentrated stock solution (e.g., 1 mg/mL). Protect the solution from light to prevent photobleaching.

-

Working Solution Preparation: Dilute the stock solution in PBS (pH 7.4) to a final concentration that yields an absorbance between 0.05 and 0.1 at the excitation maximum (~494 nm). This low concentration is crucial to avoid inner filter effects.

-

Blank Preparation: Prepare a blank solution containing only the solvent (PBS, pH 7.4).

III. Instrumentation Setup

-

Spectrofluorometer Settings:

-

Excitation Wavelength (for Emission Scan): Set the excitation wavelength to the known maximum absorption wavelength of FITC, approximately 494 nm.

-

Emission Wavelength (for Excitation Scan): Set the emission wavelength to the known maximum emission wavelength of FITC, approximately 515 nm.

-

Slit Widths: Set both the excitation and emission slit widths to a narrow value (e.g., 2-5 nm) to ensure good spectral resolution.

-

Scan Speed: Use a moderate scan speed (e.g., 120 nm/min).

-

Detector Voltage: Adjust the photomultiplier tube (PMT) voltage to obtain a strong signal without saturating the detector.

-

IV. Measurement Procedure

-

Blank Measurement:

-

Place the cuvette containing the blank solution into the spectrofluorometer.

-

Perform a blank scan for both the excitation and emission spectra to record the background signal from the solvent and cuvette.

-

-

Emission Spectrum Measurement:

-

Replace the blank cuvette with the cuvette containing the this compound working solution.

-

Set the excitation wavelength to 494 nm.

-

Scan the emission spectrum over a range that encompasses the expected emission peak (e.g., 500 nm to 600 nm).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to 515 nm.

-

Scan the excitation spectrum over a range that encompasses the expected excitation peak (e.g., 450 nm to 510 nm).

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum for both the excitation and emission scans.

-

Identify the wavelength at which the maximum intensity occurs for both the excitation and emission spectra. These are the excitation and emission maxima, respectively.

-

Visualizations

Experimental Workflow for Fluorescence Spectroscopy

The following diagram illustrates the key steps involved in determining the excitation and emission spectra of a fluorescent molecule like this compound.

The Stokes Shift

The Stokes shift is a fundamental concept in fluorescence spectroscopy, representing the difference in wavelength between the excitation and emission maxima. This phenomenon is due to energy loss as the excited molecule relaxes to a lower vibrational energy level before emitting a photon.

Cellular Uptake and Trafficking of this compound

This compound is frequently used to study the cellular uptake and intracellular trafficking of nanoparticles and drug delivery systems. A common pathway for internalization is endocytosis. The following diagram illustrates a generalized endocytic pathway that can be tracked using fluorescently labeled molecules like this compound.

References

An In-depth Technical Guide to the Molecular Weight Variations of NH2-PEG-FITC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular weight variations of amine-terminated polyethylene glycol conjugated to fluorescein isothiocyanate (NH2-PEG-FITC). It covers the synthesis, characterization, and application of these fluorescently-labeled polymers, with a focus on their utility in biological research and drug development.

Introduction to this compound

Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly water-soluble polymer. Its conjugation to molecules, a process known as PEGylation, can improve pharmacokinetic and pharmacodynamic properties. When functionalized with an amine group (NH2) at one terminus and a fluorescent probe like fluorescein isothiocyanate (FITC) at the other, it becomes a powerful tool for visualizing and tracking molecules and delivery systems in biological environments. The molecular weight of the PEG chain is a critical parameter that influences its behavior and efficacy in various applications.

Molecular Weight Variations of this compound

This compound is commercially available in a wide range of molecular weights, typically from 200 Da to 20,000 Da. The choice of molecular weight is dictated by the specific application, as it significantly impacts properties such as hydrodynamic radius, circulation half-life, and cellular uptake.

| Molecular Weight (Da) | Typical Polydispersity Index (PDI) | Common Applications |

| 200 - 1,000 | 1.05 - 1.10 | Labeling of small molecules, peptides, and oligonucleotides; studies of cellular uptake of small conjugates. |

| 1,000 - 5,000 | 1.02 - 1.05 | Labeling of proteins and antibodies; nanoparticle surface modification for short-term in vivo imaging. |

| 5,000 - 10,000 | 1.02 - 1.05 | Enhancing the circulation time of nanoparticles and liposomes for drug delivery; in vivo imaging studies. |

| 10,000 - 20,000 | 1.02 - 1.05 | Prolonged circulation of drug carriers; formulation of long-acting therapeutics. |

Table 1: Common Molecular Weight Variations of this compound and Their Applications. The Polydispersity Index (PDI) is a measure of the uniformity of the polymer chain lengths. A PDI value closer to 1.0 indicates a more monodisperse sample with uniform chain lengths.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the sequential functionalization of a PEG diol.

Materials:

-

α-amino-ω-hydroxyl PEG (NH2-PEG-OH) of desired molecular weight

-

Fluorescein isothiocyanate (FITC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dialysis membrane (appropriate molecular weight cut-off)

-

Lyophilizer

Protocol:

-

Dissolution: Dissolve NH2-PEG-OH in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

-

Addition of Base: Add 2-3 molar equivalents of TEA or DIPEA to the PEG solution. This acts as a base to deprotonate the amine group, facilitating its reaction with FITC.

-

FITC Conjugation: Slowly add a 1.1 to 1.5 molar excess of FITC (dissolved in a small amount of anhydrous DMF or DMSO) to the reaction mixture with constant stirring.

-

Reaction: Allow the reaction to proceed for 12-24 hours at room temperature in the dark to prevent photobleaching of the FITC.

-

Purification by Dialysis: Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off (e.g., 1 kDa for a 5 kDa PEG product) and dialyze against deionized water for 48-72 hours, with frequent water changes to remove unreacted FITC, salts, and solvent.

-

Lyophilization: Freeze-dry the purified this compound solution to obtain a yellow-orange powder.

-

Storage: Store the final product at -20°C, protected from light and moisture.

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Accurate characterization is essential to confirm the molecular weight, purity, and functionality of the synthesized this compound.

3.2.1. Molecular Weight Determination: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC separates molecules based on their hydrodynamic volume, allowing for the determination of the molecular weight distribution and PDI.

Protocol:

-

System Preparation: Use a GPC/SEC system equipped with a refractive index (RI) detector and a suitable column set for the expected molecular weight range. The mobile phase is typically an aqueous buffer (e.g., phosphate-buffered saline) or an organic solvent (e.g., tetrahydrofuran) depending on the column.

-

Calibration: Create a calibration curve using PEG standards of known molecular weights.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of 1-5 mg/mL and filter through a 0.22 µm filter.

-

Analysis: Inject the sample into the GPC/SEC system and record the chromatogram.

-

Data Interpretation: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) by comparing the retention time of the sample peak to the calibration curve.

3.2.2. Confirmation of FITC Conjugation: UV-Visible and Fluorescence Spectroscopy

UV-Visible Spectroscopy Protocol:

-

Dissolve the this compound in an appropriate solvent (e.g., water or PBS).

-

Measure the absorbance spectrum from 250 nm to 600 nm.

-

Confirm the presence of the characteristic absorbance peak for FITC at approximately 495 nm.

Fluorescence Spectroscopy Protocol:

-

Dissolve the this compound in an appropriate solvent.

-

Set the excitation wavelength to ~495 nm.

-

Measure the emission spectrum from 500 nm to 600 nm.

-

Confirm the presence of the characteristic emission peak for FITC at approximately 520 nm.

Application: Tracking Cellular Uptake and Receptor Signaling

This compound of varying molecular weights can be used to study the influence of size on the cellular uptake of nanoparticles and to track specific cellular signaling pathways. For instance, by conjugating this compound to a ligand for a cell surface receptor, such as the Epidermal Growth Factor Receptor (EGFR), researchers can visualize receptor binding, internalization, and subsequent signaling events.

Experimental Workflow for Tracking EGFR Signaling

This workflow outlines the use of different molecular weight EGF-PEG-FITC conjugates to study their interaction with cells expressing EGFR.

The Central Role of the Amine Group in NH2-PEG-FITC Bioconjugation Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemistry and application of Amine-PEG-FITC (NH2-PEG-FITC), a trifunctional molecule widely used in biological research and drug development. The core focus is the terminal primary amine (NH2) group, which serves as the pivotal reactive handle for covalently linking the fluorescent and biocompatible PEG-FITC moiety to proteins, antibodies, nanoparticles, and other molecules of interest. Understanding the principles of amine reactivity is fundamental to designing successful bioconjugation strategies, ensuring high-yield, stable, and functional final products.

The Nucleophilic Power of the Primary Amine

The functionality of this compound in conjugation reactions is dictated by the chemical nature of its terminal primary amine. Due to the lone pair of electrons on the nitrogen atom, this group acts as a potent nucleophile.[1] This inherent nucleophilicity allows it to readily attack electrophilic centers on target molecules, forming stable covalent bonds.[1][2] In the context of biological macromolecules like proteins and antibodies, the most accessible primary amines are typically the ε-amino group of lysine residues and the α-amino group at the N-terminus of the polypeptide chain.[1][3][4] Their prevalence and surface exposure on native protein structures make them ideal targets for chemical modification.[3][4]

Key Conjugation Chemistries of the Amine Group

The versatility of the amine group allows for several robust conjugation strategies. The two most prominent methods are reactions with N-hydroxysuccinimide (NHS) esters to form amide bonds and reductive amination with carbonyls to form secondary amine linkages.

The reaction between a primary amine and an NHS ester is the most widely used method in bioconjugation due to its efficiency and the exceptional stability of the resulting amide bond under physiological conditions.[1][3]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide group and forming a highly stable amide bond.[1][5][6]

This two-step method is ideal for conjugating this compound to molecules containing or modified to contain an aldehyde or ketone group, such as periodate-oxidized glycoproteins.[7]

Mechanism:

-

Schiff Base Formation: The primary amine first reacts with the carbonyl group to form a reversible, unstable intermediate known as an imine or Schiff base.[7][8][9]

-

Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to selectively reduce the imine, forming a stable secondary amine linkage.[7][8][9] This agent is chosen because it does not readily reduce the initial aldehyde or ketone, allowing the reaction to proceed efficiently.[7]

Quantitative Data and Reaction Parameters

The success of any amine-based conjugation is critically dependent on controlling key reaction parameters. Failure to optimize these conditions can lead to low conjugation efficiency, modification of unintended sites, or denaturation of the target biomolecule.

| Parameter | Optimal Range / Condition | Rationale and Effect on Reaction |

| pH | 7.2 - 9.0 (typically 8.3-8.5 for NHS esters)[3][10][11][12] | The amine must be in its deprotonated, nucleophilic state (-NH2). Below pH ~7, the amine is protonated (-NH3+) and non-reactive. Above pH 9.0, hydrolysis of NHS esters significantly competes with the amine reaction, reducing yield.[3][10] |

| Buffer Type | Amine-free buffers (PBS, HEPES, Borate, Bicarbonate)[3][4][10] | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for the reactive agent and must be avoided during conjugation.[3][4][12] |

| Molar Ratio | 5:1 to 20:1 molar excess of reactive PEG to target molecule | A molar excess of the labeling reagent drives the reaction to completion. The optimal ratio must be determined empirically to achieve the desired degree of labeling (DOL) without causing protein precipitation or loss of function.[13] |

| Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures (4°C) can be used to slow the reaction and minimize side reactions or protein degradation, though this may require longer incubation times. Room temperature reactions are typically faster.[3][11] |

| Reaction Time | 30 minutes to 4 hours (or overnight at 4°C)[3][11][12] | Time is optimized to allow for sufficient conjugation without significant hydrolysis of the reactive agent or damage to the target molecule. |

| Concentration | Protein concentration > 2 mg/mL[14][15] | Higher concentrations of the target molecule favor the desired conjugation reaction over the competing hydrolysis of the reactive agent.[3] |

Experimental Protocols

A well-defined workflow is essential for reproducible results. The following provides a generalized protocol for labeling a target protein with an amine-reactive PEG-FITC reagent and a visual workflow diagram.

This protocol describes the general steps for conjugating an amine-reactive reagent (e.g., NHS-ester-PEG-FITC) to an antibody. The same principles apply if using this compound to react with an NHS-activated antibody.

-

Antibody Preparation:

-

Reagent Preparation:

-

Conjugation Reaction:

-

Reaction Quenching (Optional but Recommended):

-

To stop the reaction, add an amine-containing buffer (e.g., 1 M Tris, pH 8.0) to a final concentration of 50 mM. Incubate for 1 hour.[12] This will consume any unreacted NHS esters.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from unreacted FITC reagent and reaction byproducts. The most common method is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25).[12][16]

-

Equilibrate the column with a storage buffer (e.g., PBS, pH 7.4). Apply the reaction mixture to the column.

-

The larger antibody-conjugate will elute first in the void volume, while the smaller, unreacted molecules will be retarded.[16] Collect the colored fractions corresponding to the labeled antibody.

-

-

Characterization:

-

Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~495 nm (for FITC). Use these values and the extinction coefficients of the antibody and FITC to calculate the average number of FITC molecules per antibody.[14]

-

Purity and Aggregation: Analyze the final product using techniques like SDS-PAGE to check for integrity and size-exclusion HPLC to assess purity and detect any aggregation.[18][19]

-

Conclusion

The terminal primary amine group is the cornerstone of this compound's utility as a bioconjugation reagent. Its nucleophilic character enables robust and versatile covalent attachment to a wide range of biomolecules through well-established chemical reactions like NHS ester acylation and reductive amination. For researchers in drug development and life sciences, a thorough understanding of the factors governing these reactions—particularly pH, buffer composition, and molar ratios—is paramount. By carefully controlling these parameters and following systematic protocols for reaction, purification, and characterization, scientists can effectively leverage the power of the amine group to create precisely engineered, fluorescently-labeled conjugates for advanced diagnostics, imaging, and therapeutic applications.

References

- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. glenresearch.com [glenresearch.com]

- 6. youtube.com [youtube.com]

- 7. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]

- 8. Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. lumiprobe.com [lumiprobe.com]

- 11. neb.com [neb.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. timothyspringer.org [timothyspringer.org]

- 17. youdobio.com [youdobio.com]

- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

The Art and Science of PEGylation: An In-depth Technical Guide to Protein Modification

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to proteins, a process known as PEGylation, has emerged as a cornerstone of biopharmaceutical development. This modification has proven to be a highly effective strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, leading to the successful development of numerous clinically approved drugs.[1] By increasing the hydrodynamic size and masking surface epitopes, PEGylation can significantly extend the circulating half-life, enhance stability, reduce immunogenicity, and improve the solubility of protein therapeutics.[2][3]

This comprehensive technical guide delves into the core principles of PEGylation, providing a detailed overview of the chemistry, experimental protocols, and analytical techniques essential for the successful modification and characterization of proteins.

The Chemistry of PEGylation: Strategies and Reagents

The versatility of PEGylation stems from the variety of chemical strategies available to attach PEG chains to a protein. These can be broadly categorized into two generations, each with distinct advantages and applications.

First-Generation PEGylation: This approach typically involves the random attachment of PEG to multiple reactive sites on the protein surface, most commonly the ε-amino groups of lysine residues.[2] While effective in increasing the overall size of the protein, this lack of specificity can lead to a heterogeneous mixture of PEGylated species with varying degrees of modification and positional isomers, potentially impacting biological activity.

Second-Generation PEGylation: To overcome the limitations of random PEGylation, second-generation strategies focus on site-specific attachment of PEG. This approach offers greater control over the final product, resulting in a more homogeneous and well-defined therapeutic.[2] Site-specific PEGylation can be achieved by targeting unique functional groups on the protein, such as the N-terminal α-amino group, free cysteine residues, or engineered sites.

A variety of PEG reagents with different reactive groups are commercially available to facilitate these conjugation strategies. The choice of reagent depends on the target functional group on the protein and the desired linkage chemistry.

Table 1: Common PEGylation Reagents and their Target Functional Groups

| PEG Reagent Functional Group | Target Protein Functional Group | Resulting Linkage | Key Features |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (Lysine, N-terminus) | Amide | One of the most common and well-established methods for amine modification.[4][5] |

| Maleimide | Sulfhydryls (Cysteine) | Thioether | Highly specific for free cysteine residues, enabling site-specific modification.[6][7] |

| Aldehyde | N-terminal α-Amino Group | Secondary Amine (via reductive amination) | Allows for N-terminal specific PEGylation, often preserving protein activity. |

| Carboxyl | Amines (in the presence of a carbodiimide) | Amide | An alternative to NHS esters for amine modification. |

Experimental Protocols

The successful PEGylation of a protein requires careful optimization of reaction conditions and subsequent purification of the conjugate. Below are detailed methodologies for two of the most widely used PEGylation chemistries.

Amine-Reactive PEGylation using NHS Esters

This protocol describes a general procedure for the PEGylation of a protein using an NHS ester-activated PEG.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)

-

PEG-NHS ester reagent

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) and in a buffer devoid of primary amines.[4] If necessary, perform a buffer exchange using dialysis or a desalting column.

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[5] The NHS ester is susceptible to hydrolysis, so it is crucial to minimize its exposure to moisture.[5]

-

PEGylation Reaction: Add a calculated molar excess of the PEG-NHS ester solution to the protein solution with gentle mixing. A 5- to 20-fold molar excess is a common starting point.[8] The optimal ratio will depend on the protein and the desired degree of PEGylation.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4]

-

Quenching: Stop the reaction by adding a quenching reagent to consume the unreacted PEG-NHS ester.

-

Purification: Remove unreacted PEG and purify the PEGylated protein using an appropriate chromatography method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[4][]

Cysteine-Reactive PEGylation using Maleimide

This protocol outlines a general procedure for the site-specific PEGylation of a protein containing a free cysteine residue using a maleimide-activated PEG.

Materials:

-

Protein with an accessible cysteine residue in a thiol-free buffer (e.g., Phosphate Buffered Saline, pH 6.5-7.5)

-

PEG-Maleimide reagent

-

Reducing agent (e.g., TCEP, if disulfides need to be reduced)

-

Purification system (e.g., Size Exclusion Chromatography or Hydrophobic Interaction Chromatography)

Procedure:

-

Protein Preparation: The protein should be in a buffer at a pH between 6.5 and 7.5.[6] If the target cysteine is involved in a disulfide bond, it must first be reduced using a suitable reducing agent like TCEP. DTT should be avoided as it reacts with maleimides.[10]

-

PEG-Maleimide Solution Preparation: Prepare a stock solution of the PEG-Maleimide reagent in a suitable buffer or organic solvent.

-

PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[6][7]

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[7]

-

Purification: Purify the PEGylated protein from unreacted PEG and unmodified protein using chromatography. SEC is effective for removing excess PEG, while Hydrophobic Interaction Chromatography (HIC) or Ion Exchange Chromatography (IEX) may be necessary to separate the PEGylated protein from the unmodified protein.[][10]

Characterization of PEGylated Proteins

Thorough characterization of the PEGylated protein is critical to ensure product quality, consistency, and to understand its structure-function relationship. A combination of analytical techniques is typically employed.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is a primary method for determining the degree of PEGylation (mono-, di-, multi-PEGylated species) and for quantifying aggregates.[11][12]

Typical SEC Protocol:

-

Column: A silica-based column with an appropriate pore size for the expected molecular weight of the PEGylated protein.

-

Mobile Phase: An aqueous buffer, often containing a salt (e.g., 150 mM sodium phosphate) to minimize non-specific interactions.

-

Detection: UV absorbance at 280 nm for the protein and often a refractive index (RI) or evaporative light scattering detector (ELSD) for the PEG moiety.

Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, leading to altered retention times on an IEX column. This technique is particularly useful for separating positional isomers of PEGylated proteins and for purifying the desired product.[13][14]

Typical IEX Protocol:

-

Resin: A cation or anion exchange resin is chosen based on the isoelectric point (pI) of the protein and the desired separation.

-

Buffers: A loading buffer at a low salt concentration and an elution buffer with a high salt concentration or a pH gradient are used.

-

Detection: UV absorbance at 280 nm.

Mass Spectrometry (MS)

MS provides precise molecular weight information, confirming the covalent attachment of PEG and determining the degree of PEGylation.[15][16] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used.

Typical MS Analysis Workflow:

-

Sample Preparation: The PEGylated protein is often analyzed intact after purification. For more detailed analysis, the protein can be digested with a protease (e.g., trypsin) to generate peptides.

-

LC-MS/MS: The sample is introduced into the mass spectrometer via liquid chromatography. For intact protein analysis, a reversed-phase or SEC column is used. For peptide analysis, a reversed-phase column is standard.

-

Data Analysis: The resulting mass spectra are analyzed to determine the mass of the intact PEGylated protein or to identify the specific amino acid residues that have been modified with PEG. Deconvolution software is often required to interpret the complex spectra of heterogeneous PEGylated samples.[17]

Impact of PEGylation on Protein Properties: Quantitative Data

The extent and nature of PEGylation can have a profound impact on the therapeutic properties of a protein. The following tables summarize quantitative data from the literature, illustrating these effects.

Table 2: Effect of PEG Molecular Weight on the Pharmacokinetics of G-CSF and Interferon

| Protein | PEG Molecular Weight (kDa) | Conjugation Site | Half-life (hours) | Reference |

| G-CSF (Filgrastim) | - | - | 3.5 - 3.8 | [3] |

| PEG-G-CSF (Pegfilgrastim) | 20 | N-terminus | up to 42 | [3] |

| Interferon alfa-2a | - | - | 2-3 | |

| PEG-Interferon alfa-2a | 40 (branched) | Lysine | 65 | |

| Interferon alfa-2b | - | - | 2-3 | |

| PEG-Interferon alfa-2b | 12 | Histidine | 40 |

Note: Half-life values can vary depending on the study and the animal model used.

Table 3: Comparison of In Vitro Bioactivity of Native vs. PEGylated Interferon alfa-2a

| Protein | In Vitro Bioactivity (% of native) | Reference |

| Interferon alfa-2a | 100% | [2] |

| PEG-Interferon alfa-2a (Pegasys®) | 7% | [2] |

This significant reduction in in vitro activity is often compensated by the vastly improved pharmacokinetic profile, leading to enhanced in vivo efficacy.[2]

Visualizing PEGylation-Related Pathways and Workflows

Graphical representations are invaluable for understanding the complex biological processes and experimental procedures associated with PEGylation.

Caption: PEG-G-CSF signaling pathway.[18][19]

Caption: PEG-Interferon alpha JAK-STAT signaling.[20][21]

Caption: Mechanism of action of Pegloticase.[22][23]

Caption: General experimental workflow for protein PEGylation.

Conclusion

PEGylation remains a powerful and versatile tool in the development of protein-based therapeutics. A thorough understanding of the underlying chemistry, meticulous execution of experimental protocols, and comprehensive analytical characterization are paramount to harnessing the full potential of this technology. As PEGylation strategies continue to evolve, with a greater emphasis on site-specificity and novel PEG architectures, the ability to rationally design and precisely control the modification process will be increasingly critical for the development of the next generation of biopharmaceuticals. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of protein PEGylation and to advance their therapeutic candidates towards clinical success.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Zwitterlation mitigates protein bioactivity loss in vitro over PEGylation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. PEG G-CSF With Prolonged Biological Activity | Biopharma PEG [biochempeg.com]

- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sciex.com [sciex.com]

- 16. ingenieria-analitica.com [ingenieria-analitica.com]

- 17. enovatia.com [enovatia.com]

- 18. What is the mechanism of Pegfilgrastim-APGF? [synapse.patsnap.com]

- 19. What is the mechanism of Empegfilgrastim? [synapse.patsnap.com]

- 20. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]

- 21. ClinPGx [clinpgx.org]

- 22. go.drugbank.com [go.drugbank.com]

- 23. Pegloticase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Handling of NH2-PEG-FITC: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling precautions for amine-terminated polyethylene glycol conjugated with fluorescein isothiocyanate (NH2-PEG-FITC). As a molecule combining a biocompatible polymer (PEG), a reactive amine group, and a fluorescent dye (FITC), understanding its specific handling requirements is crucial for ensuring laboratory safety and experimental integrity. This document synthesizes available safety data to offer a robust framework for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is a compound that, while primarily composed of a biocompatible PEG backbone, contains components that necessitate careful handling. The primary hazards are associated with the FITC moiety and the potential for the amine group to react with other substances. While most suppliers do not classify the final conjugate as hazardous, the individual components carry their own potential risks.[1][2][3]

The FITC component is an isothiocyanate, a class of compounds known for their reactivity. Safety data sheets for FITC indicate that the hazards of the material have not been thoroughly investigated, and it should be handled with caution.[4] It may cause irritation upon contact with the skin, eyes, or respiratory tract.[5] In case of fire, FITC can emit toxic fumes.[4][5]

The amine-PEG component is generally considered to be of low toxicity and biocompatible.[] However, as with any fine chemical powder, there is a risk of dust formation, which should be minimized to avoid inhalation.[1]

Exposure Controls and Personal Protection

To mitigate the risks associated with handling this compound, a multi-layered approach to exposure control and personal protection is essential. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Engineering Controls

-

Ventilation: Work with this compound powder should be conducted in a well-ventilated area.[1][5] A chemical fume hood is recommended, especially when handling larger quantities or when there is a potential for aerosolization.

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible in the work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical for preventing direct contact with the compound.

-

Eye Protection: Chemical safety goggles or glasses are mandatory to protect against splashes and dust.[3][7]

-

Hand Protection: Wear compatible chemical-resistant gloves.[1][2] Nitrile gloves are a common and effective choice. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contamination.[1][2]

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[7]

-

Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator may be necessary.[3][5]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is fundamental to maintaining a safe laboratory environment and ensuring the stability of this compound.

Handling

-

Avoid direct contact with skin, eyes, and clothing.[8]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.[8]

Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5]

-

Protect the product from light, as FITC is light-sensitive.[4][10]

-

Recommended storage temperatures are often at -20°C, dessiccated.[10] Always refer to the manufacturer's specific storage recommendations.

Quantitative Safety Data

| Parameter | Value | Substance | Source |

| Occupational Exposure Limit (TWA) | 10.00 mg/m³ | Polyethylene Glycol | WEEL |

| OSHA PEL (respirable dust) | 5.00 mg/m³ | Polyethylene Glycol | OSHA |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][4][7] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical advice if irritation persists.[1][2][4][7] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][7] |

| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[1][2][4][7] |

Accidental Release Measures

In the case of a spill, follow these procedures to safely clean the area and contain the material.

-

Personal Precautions: Wear appropriate personal protective equipment, including a respirator, gloves, and safety goggles.[5]

-

Containment and Cleaning: For a dry spill, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[5][7] A wet mop can also be used to clean the area.[7] For a liquid spill, absorb it with an inert material and place it in a chemical waste container.[3]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[4]

Experimental Protocols & Workflows

While specific experimental protocols for safety testing of this compound were not found, a generalized workflow for safe handling can be visualized.

Caption: A generalized workflow for the safe handling of this compound.

The logical relationship for mitigating hazards can be represented as a decision-making flow.

Caption: A decision tree for mitigating hazards associated with this compound.

Disposal Considerations

All waste materials, including unused product and contaminated items (e.g., gloves, weighing paper), should be collected and disposed of in accordance with local, state, and federal regulations for chemical waste.[4] Do not dispose of down the drain.

Conclusion

While this compound is a valuable tool in research and drug development, a thorough understanding and implementation of safety and handling precautions are paramount. By following the guidelines outlined in this technical guide, researchers can minimize their risk of exposure and ensure a safe and productive laboratory environment. Always consult the specific Safety Data Sheet provided by the manufacturer for the most detailed and up-to-date information.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. biochempeg.com [biochempeg.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. peptide.com [peptide.com]

- 7. chondrex.com [chondrex.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Fluorescein PEG Amine, FITC-PEG-NH2 [nanocs.net]

A Technical Guide to High-Purity Amine-PEG-FITC for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for utilizing high-purity Amine-Polyethylene Glycol-Fluorescein Isothiocyanate (NH2-PEG-FITC) in research and development. This guide covers the selection of commercial suppliers, key technical specifications, detailed experimental protocols for common applications, and an example of its use in studying cellular signaling pathways.

Introduction to this compound

This compound is a heterobifunctional molecule that combines the benefits of a polyethylene glycol (PEG) spacer with a reactive primary amine and a fluorescent FITC tag. The PEG linker enhances solubility, reduces immunogenicity, and provides a flexible spacer arm, minimizing steric hindrance in conjugation reactions. The terminal primary amine allows for covalent attachment to various functional groups, such as carboxylic acids and N-hydroxysuccinimide (NHS) esters, commonly found on proteins, peptides, and other biomolecules. The FITC fluorophore, with its bright green fluorescence, enables straightforward visualization and quantification in a variety of applications.[1][2] This combination of properties makes this compound a versatile tool for bioconjugation, cell labeling, nanoparticle functionalization, and studying biological processes like receptor trafficking and intracellular signaling.[3][4]

Commercial Suppliers and Technical Specifications

A variety of commercial suppliers offer high-purity this compound with a range of molecular weights and specifications. When selecting a supplier, it is crucial to consider not only the molecular weight of the PEG chain but also the purity and polydispersity index (PDI) of the product. PDI is a measure of the distribution of molecular weights in a given polymer sample; a lower PDI indicates a more homogenous product, which is critical for reproducible experimental results.

Below is a summary of technical specifications from several prominent suppliers. Please note that specifications can vary by batch, and it is always recommended to consult the supplier's certificate of analysis for the most accurate information.

| Supplier | Molecular Weight (Da) Options | Purity | Polydispersity Index (PDI) | Excitation Max (nm) | Emission Max (nm) |

| Biopharma PEG | 200, 400, 600, 1k, 2k, 3.4k, 5k, 10k, 20k | ≥95% | Not specified | ~495 | ~515-520 |

| Creative PEGWorks | 1k, 2k, 3.4k, 5k, 10k | ≥95% | 1.02 - 1.05 | ~494 | ~521 |

| Nanocs | 1k, 2k, 3.4k, 5k, 10k, 20k | >95% | <1.08 | ~495 | ~515-520 |

| Broadpharm | PEG4, PEG12, 1k, 2k, 5k, 10k | ≥95% | Not specified | ~495 | ~525 |

| CD Bioparticles | 200, 400, 500, 600, 800, 1k, 2k, 3.4k, 4k, 5k, 6k, 8k, 10k, 20k | ≥95% | Not specified | Not specified | Not specified |

| Abbexa | 1k, 2k, 3.4k, 4k, 5k, 6k, 8k, 10k, 20k | ≥95% | Not specified | Not specified | Not specified |

Experimental Protocols

The primary amine group on this compound is a versatile functional group for conjugation to various molecules. The following are detailed protocols for common applications.

Protein Labeling via Amide Bond Formation

This protocol describes the conjugation of this compound to a protein with accessible carboxyl groups using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

-

Protein of interest in a suitable buffer (e.g., MES, PBS, pH 6.0)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)

-

Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS (or Sulfo-NHS) to the protein solution. Incubate for 15 minutes at room temperature.

-

Conjugation: Immediately add a 10- to 20-fold molar excess of this compound to the activated protein solution.

-

Reaction: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

-

Quenching: Add the Quenching Buffer to a final concentration of 10-50 mM to quench the reaction. Incubate for 15 minutes.

-

Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis.

-

Characterization: Confirm conjugation and determine the degree of labeling using UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and ~495 nm for FITC) and SDS-PAGE (observing a shift in the molecular weight of the protein).

References

- 1. FITC-PEG-NH2, Fluorescein-PEG-Amine - Biopharma PEG [biochempeg.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FITC-PEG-NH2 - CD Bioparticles [cd-bioparticles.net]

The Illuminating World of Fluorescent PEG Derivatives: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the applications of fluorescent Poly(ethylene glycol) (PEG) derivatives in modern research. From fundamental principles to detailed experimental protocols, this document serves as a core resource for harnessing the power of these versatile molecules in drug delivery, bioimaging, and diagnostics.

Introduction to Fluorescent PEG Derivatives

Poly(ethylene glycol) (PEG) has long been a cornerstone in biomedical research due to its biocompatibility, non-immunogenicity, and excellent water solubility. The covalent attachment of fluorescent dyes to PEG chains has given rise to a powerful class of molecules – fluorescent PEG derivatives. These conjugates synergize the advantageous properties of PEG with the sensitive and versatile nature of fluorescence detection, enabling researchers to visualize, track, and quantify biological processes with unprecedented precision.